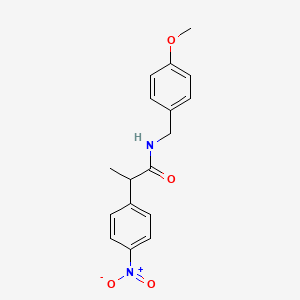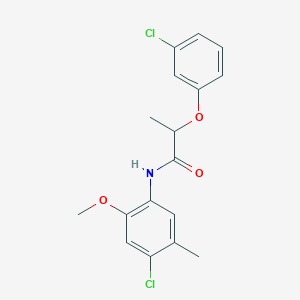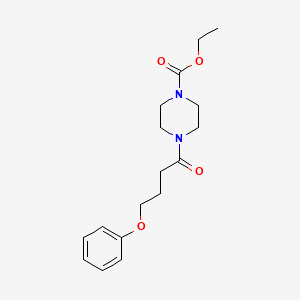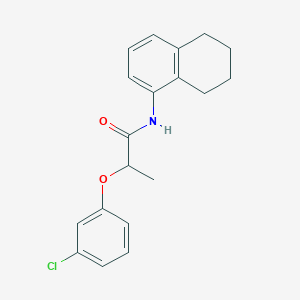
N-(4-methoxybenzyl)-2-(4-nitrophenyl)propanamide
Descripción general
Descripción
N-(4-methoxybenzyl)-2-(4-nitrophenyl)propanamide, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPA belongs to the class of compounds known as amides and is commonly used as a precursor in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N-(4-methoxybenzyl)-2-(4-nitrophenyl)propanamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins involved in various biological processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation. This compound has also been reported to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease, respectively.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects, depending on the specific application and dosage. In medicinal chemistry, this compound has been shown to reduce inflammation, inhibit tumor growth, and prevent viral replication. This compound has also been reported to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-methoxybenzyl)-2-(4-nitrophenyl)propanamide in lab experiments include its high purity, stability, and ease of synthesis. This compound can also be easily modified to introduce specific functional groups or to improve its solubility in various solvents. However, the limitations of using this compound in lab experiments include its potential toxicity and limited availability.
Direcciones Futuras
There are several future directions for the research on N-(4-methoxybenzyl)-2-(4-nitrophenyl)propanamide. One possible direction is to investigate the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds for various applications. Another direction is to explore the potential of this compound-based materials, such as MOFs and COFs, for various applications, such as gas storage and drug delivery. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its derivatives in various biological processes and to evaluate their safety and efficacy in preclinical and clinical studies.
Aplicaciones Científicas De Investigación
N-(4-methoxybenzyl)-2-(4-nitrophenyl)propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been reported to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. This compound has also been investigated as a potential candidate for the treatment of Alzheimer's disease and Parkinson's disease due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, respectively.
In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). MOFs and COFs are porous materials that have potential applications in gas storage, catalysis, and drug delivery.
In catalysis, this compound has been used as a ligand in transition metal-catalyzed reactions. This compound-based ligands have been shown to improve the selectivity and efficiency of various catalytic reactions, such as cross-coupling reactions and asymmetric hydrogenation reactions.
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12(14-5-7-15(8-6-14)19(21)22)17(20)18-11-13-3-9-16(23-2)10-4-13/h3-10,12H,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACFMIWOMMCOAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-methylphenoxy)ethyl]azepane oxalate](/img/structure/B4073875.png)


![2-[2-(4-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4073894.png)
![1-[4-(3-phenoxyphenoxy)butyl]piperazine oxalate](/img/structure/B4073900.png)
![(4-ethoxyphenyl)[2-(4-methyl-1-piperidinyl)-5-nitrophenyl]methanone](/img/structure/B4073919.png)

![1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-4-methylpiperidine oxalate](/img/structure/B4073934.png)
![1-[2-(3-ethoxyphenoxy)ethyl]azepane oxalate](/img/structure/B4073935.png)
![1-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}piperazine oxalate](/img/structure/B4073941.png)


![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B4073963.png)
![1-[4-(2-dibenzo[b,d]furan-2-yl-2-oxoethoxy)phenyl]-1-butanone](/img/structure/B4073971.png)